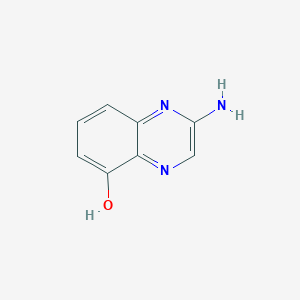

2-Aminoquinoxalin-5-ol

Description

Historical Development and Evolution of Quinoxaline (B1680401) Scaffolds in Organic Synthesis and Advanced Materials Science

The journey of quinoxaline chemistry began in 1884 with the work of Korner and Hinsberg, who first synthesized a quinoxaline derivative through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This foundational reaction remains a cornerstone of quinoxaline synthesis. mdpi.comnih.gov Over the decades, synthetic methodologies have evolved significantly, with a recent emphasis on greener and more efficient approaches. These include the use of recyclable catalysts, one-pot syntheses, and microwave-assisted reactions. nih.gov

The applications of quinoxaline scaffolds have expanded beyond their initial use. In advanced materials science, quinoxaline derivatives are integral components in the development of dyes, fluorescent materials, organic semiconductors, and corrosion inhibitors. mdpi.com Their electron-accepting nature makes them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as non-fullerene acceptors in organic solar cells. beilstein-journals.orgnih.govdntb.gov.ua

Structural Framework of Quinoxalines and Positional Isomerism of Substituted Derivatives

The fundamental structure of quinoxaline, also known as benzopyrazine, is a bicyclic system with the molecular formula C₈H₆N₂. mdpi.comwikipedia.org It consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring. This fusion results in a planar aromatic system. Quinoxaline is isomeric with other benzodiazines such as quinazoline (B50416), cinnoline, and phthalazine. wikipedia.orgresearchgate.net

The positions on the quinoxaline ring are numbered, allowing for the precise description of substituted derivatives. Positional isomerism is a key feature of substituted quinoxalines, where the location of functional groups significantly influences the molecule's physical, chemical, and electronic properties. For instance, the placement of electron-donating or electron-withdrawing groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its optoelectronic characteristics. beilstein-journals.orgnih.gov

Unique Structural and Electronic Features of 2-Aminoquinoxalin-5-ol Within the Quinoxaline Class

This compound (C₈H₇N₃O) is a specific isomer within the vast family of substituted quinoxalines. scbt.comnih.gov Its structure is characterized by an amino group (-NH₂) at the 2-position and a hydroxyl group (-OH) at the 5-position of the quinoxaline core.

Table 1: Physicochemical Properties of Quinoxaline and this compound

| Property | Quinoxaline | This compound |

| Molecular Formula | C₈H₆N₂ mdpi.com | C₈H₇N₃O scbt.com |

| Molar Mass | 130.15 g/mol mdpi.com | 145.16 g/mol scbt.com |

| Appearance | Colorless oil/low-melting solid mdpi.comwikipedia.org | Data not available |

| pKa | 0.60 researchgate.net | Data not available |

This table is based on available data and highlights the basic physicochemical differences between the parent quinoxaline and the substituted derivative.

Rationale for Dedicated Research on this compound: Academic Significance and Untapped Potential in Non-Biological Domains

While much of the research on quinoxaline derivatives has been driven by their biological activities, there is a compelling case for investigating the non-biological applications of specific isomers like this compound. ipp.ptmdpi.com The unique combination of amino and hydroxyl substituents suggests potential for this compound in several areas of materials science.

The presence of these functional groups could make this compound a valuable building block for synthesizing novel dyes, sensors, or functional polymers. The amino group provides a site for further chemical modification, allowing for the attachment of other functional moieties. The hydroxyl group can participate in hydrogen bonding, potentially influencing the self-assembly and solid-state packing of derived materials, which is crucial for applications in organic electronics. The academic significance lies in understanding how this specific substitution pattern affects the photophysical and electronic properties of the quinoxaline core, contributing to the broader knowledge of structure-property relationships in this class of compounds.

Current State of the Art in Quinoxaline Functionalization and its Relevance to this compound Research

The functionalization of the quinoxaline core is a highly active area of research, with a focus on developing efficient and selective methods to introduce a wide range of functional groups. nih.govrsc.org Recent advancements include direct C-H functionalization, which offers a more atom-economical approach compared to traditional cross-coupling reactions. nih.govmdpi.com Photocatalytic and electrocatalytic methods are also gaining prominence for the arylation, alkylation, amination, and phosphorylation of quinoxaline derivatives. cjcatal.com

These advanced functionalization techniques are highly relevant to the study of this compound. They provide the tools to further modify the molecule, for example, by introducing additional substituents on the benzene or pyrazine ring. This would allow for the systematic tuning of its properties for specific non-biological applications. For instance, the introduction of bulky side chains could enhance solubility, while the addition of strong electron-withdrawing groups could modulate its electron-accepting capabilities for use in electronic devices. beilstein-journals.orgrsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-aminoquinoxalin-5-ol |

InChI |

InChI=1S/C8H7N3O/c9-7-4-10-8-5(11-7)2-1-3-6(8)12/h1-4,12H,(H2,9,11) |

InChI Key |

LEGPMKWKTBFNGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=CN=C2C(=C1)O)N |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 2 Aminoquinoxalin 5 Ol and Its Advanced Precursors

Retrosynthetic Analysis of 2-Aminoquinoxalin-5-ol: Key Disconnections and Functional Group Interconversions

Retrosynthetic analysis is a powerful technique for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. youtube.comyoutube.com For this compound, the analysis begins by identifying the most logical bond cleavages (disconnections) and functional group manipulations (interconversions).

The primary and most logical disconnection for a quinoxaline (B1680401) ring system involves breaking the two carbon-nitrogen bonds of the pyrazine (B50134) ring. ipp.ptchim.it This disconnection is based on the most common synthetic route: the condensation of an ortho-phenylenediamine with an α-dicarbonyl compound. nih.gov

Applying this to this compound (1 ), we disconnect the N1-C2 and N4-C3 bonds. This reveals two key synthons:

A substituted ortho-phenylenediamine synthon (2 ), which corresponds to 3,4-diaminophenol (B1333219). This precursor provides the benzene (B151609) ring and its hydroxyl substituent, as well as the two nitrogen atoms.

A two-carbon electrophilic synthon (3 ) that must provide the C2 and C3 atoms of the pyrazine ring along with the C2-amino group. This corresponds to an α-amino, α'-oxo acetaldehyde (B116499) or a synthetic equivalent.

Figure 1: Retrosynthetic Analysis of this compound

Functional group interconversions (FGI) are also considered to facilitate the synthesis. For instance, the amino groups in the 3,4-diaminophenol precursor can be derived from the reduction of nitro groups. A common and stable starting material could be 4-hydroxy-2-nitroaniline or a related compound, where the nitro group is later reduced to form the second amine required for cyclization. This approach allows for the strategic build-up of the required diamine. sapub.org

Classical Condensation Reactions for the Quinoxaline Ring Formation Applicable to this compound Framework

The condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds is the most traditional and widely used method for constructing the quinoxaline core. chim.itnih.gov This reaction is typically carried out by heating the reactants in a solvent such as ethanol (B145695) or acetic acid, sometimes with an acid catalyst. nih.gov

The general mechanism involves a double condensation where the two amino groups of the ortho-phenylenediamine react with the two carbonyl groups of the α-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazine ring. youtube.com A wide variety of α-dicarbonyls, including glyoxal (B1671930), benzil, and their derivatives, can be used. sapub.orgresearchgate.net

For the synthesis of this compound, the required precursors would be 3,4-diaminophenol and a reagent capable of delivering the α-amino-aldehyde moiety. A direct condensation with a simple α-dicarbonyl like glyoxal would yield quinoxalin-5-ol, lacking the required amino group at the C2 position. Therefore, specialized reagents are necessary. A highly efficient one-pot, two-step method has been developed for synthesizing 2-aminoquinoxalines by reacting ortho-phenylenediamines with various aldehydes in the presence of cyanide under aerobic conditions. nih.gov This method could potentially be adapted for 3,4-diaminophenol to achieve the desired product.

A significant challenge in the synthesis of asymmetrically substituted quinoxalines is controlling the regioselectivity of the condensation reaction. acs.orgnih.gov When an unsymmetrically substituted ortho-phenylenediamine, such as 3,4-diaminophenol, reacts with an unsymmetrical α-dicarbonyl compound, two different regioisomers can be formed. researchgate.net

Direct and Selective Synthesis of this compound

To overcome the regioselectivity challenges inherent in classical condensation methods, multi-step synthetic pathways are often employed. researchgate.netrsc.org These routes offer precise control over the placement of functional groups by introducing them sequentially onto a pre-formed or forming ring system.

A plausible multi-step pathway for the unambiguous synthesis of this compound is outlined below. This strategy builds the quinoxaline ring and then introduces the final amino group, thus avoiding the issue of isomeric mixtures.

Scheme 1: A Multi-Step Synthetic Route to this compound

Nitration and Acylation: The synthesis can commence with p-aminophenol. Nitration followed by protection of the amine (e.g., via acetylation) and hydrolysis of the acetyl group would yield 4-amino-3-nitrophenol. This intermediate is then acylated at the amino group with chloroacetyl chloride to form 2-chloro-N-(4-hydroxy-2-nitrophenyl)acetamide .

Reductive Cyclization: The nitro group of the acetamide (B32628) intermediate is selectively reduced to an amine using a reducing agent like stannous chloride (SnCl₂) or via catalytic hydrogenation. The resulting intermediate, N-(2-amino-4-hydroxyphenyl)-2-chloroacetamide , undergoes spontaneous intramolecular cyclization upon formation to yield 5-hydroxy-3,4-dihydroquinoxalin-2(1H)-one . Subsequent oxidation, for instance with air or a mild oxidant, furnishes 5-hydroxyquinoxalin-2(1H)-one . A similar sequence is utilized in the synthesis of other substituted quinoxalinones. sapub.org

Chlorination: The hydroxyl group of the quinoxalinone tautomer can be converted into a better leaving group. Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) converts the quinoxalinone into 2-chloro-5-hydroxyquinoxaline .

Amination: The final step involves the introduction of the amino group at the C2 position. The 2-chloro substituent on the quinoxaline ring is activated towards nucleophilic aromatic substitution. Reacting 2-chloro-5-hydroxyquinoxaline with ammonia (B1221849) (typically as an aqueous or alcoholic solution, often under pressure or heat) displaces the chloride ion to yield the target molecule, This compound .

This multi-step approach ensures the controlled and unambiguous placement of the hydroxyl and amino functionalities.

Hydroxyl Group Placement: The position of the hydroxyl group is determined at the very beginning of the synthesis by starting with a para-substituted phenol (B47542) derivative. Its position at C5 of the final quinoxaline ring is thereby fixed and does not face ambiguity during the ring-forming steps.

Amino Group Placement: The C2-amino group is introduced in a controlled manner at the end of the synthetic sequence. nih.gov By first constructing the 5-hydroxyquinoxalin-2(1H)-one intermediate, the position for the subsequent functionalization is locked at C2. The conversion of the ketone to a chloro leaving group provides a reactive site that is selectively targeted by the amine nucleophile. This strategy completely bypasses the regioselectivity problems associated with the direct condensation of an unsymmetrical diamine and an unsymmetrical dicarbonyl species.

Multi-Step Synthetic Pathways: Detailed Reaction Sequences and Intermediate Isolation

Orthogonal Protecting Group Strategies and Deprotection Conditions

The presence of two reactive functional groups, an amino group at the 2-position and a hydroxyl group at the 5-position, on the quinoxaline core requires a robust orthogonal protecting group strategy for selective manipulation and to prevent undesired side reactions. mdpi.com An ideal strategy would allow for the deprotection of one group while the other remains intact.

A plausible, though not explicitly reported in the literature for this specific molecule, orthogonal protecting group strategy for this compound would involve the use of a base-labile group for the amine and an acid-labile or silyl-based group for the phenol.

Proposed Orthogonal Protection Scheme:

| Functional Group | Proposed Protecting Group | Deprotection Conditions |

| 2-Amino | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine in DMF |

| 5-Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Tetrabutylammonium fluoride (B91410) (TBAF) in THF or mild acid (e.g., acetic acid) |

| 5-Hydroxyl | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., trifluoroacetic acid) |

This proposed strategy would allow for the selective removal of the Fmoc group to enable reactions at the 2-amino position, while the 5-hydroxyl group remains protected by the TBDMS or Boc group. Conversely, the silyl (B83357) or Boc group could be removed under conditions that would not affect the Fmoc-protected amine. The choice between TBDMS and Boc for the hydroxyl group would depend on the specific reaction conditions planned for subsequent steps.

Cascade and One-Pot Reaction Architectures for Enhanced Efficiency

Cascade and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste by minimizing intermediate purification steps. While no specific cascade or one-pot reactions for the direct synthesis of this compound have been detailed in the reviewed literature, general methodologies for quinoxaline synthesis can be adapted.

A potential one-pot approach for this compound could involve the condensation of a suitably protected 2,4-diaminophenol (B1205310) with a 1,2-dicarbonyl compound. nih.gov For instance, the reaction of a protected 2,4-diaminophenol with glyoxal or a derivative could directly lead to the quinoxaline core.

Furthermore, iron-catalyzed one-pot transfer hydrogenative condensation of 2-nitroanilines with vicinal diols has been reported for the synthesis of quinoxalines. nih.gov This methodology could potentially be adapted for the synthesis of this compound by starting with a protected 4-hydroxy-2-nitroaniline and a suitable vicinal diol. The reaction proceeds through in-situ reduction of the nitro group to an amine, followed by condensation and cyclization.

Modern and Sustainable Synthetic Approaches for this compound

Green Chemistry Protocols: Solvent-Free, Aqueous Media, and Recyclable Catalysis

The principles of green chemistry are increasingly being applied to the synthesis of quinoxaline derivatives. nih.gov

Solvent-Free and Aqueous Media: Performing reactions in the absence of traditional organic solvents or in water is a key aspect of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation, can lead to shorter reaction times and cleaner product formation. scispace.com Aqueous-based syntheses are also attractive due to the low cost and environmental benignity of water. scielo.br The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a fundamental step in quinoxaline synthesis, can often be carried out in water or under solvent-free conditions. scielo.br

Recyclable Catalysis: The use of heterogeneous or recyclable catalysts is another cornerstone of green chemistry. Alumina-supported heteropolyoxometalates have been shown to be effective and recyclable catalysts for the synthesis of quinoxaline derivatives at room temperature, offering high yields and selectivity. nih.gov These solid catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Microwave-Assisted and Ultrasound-Mediated Syntheses

Energy-efficient techniques like microwave irradiation and ultrasound are being increasingly utilized to accelerate organic reactions.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been demonstrated to be a powerful tool for the rapid and efficient synthesis of quinoxaline derivatives. jocpr.come-journals.inlookchem.com Microwave heating can significantly reduce reaction times, often from hours to minutes, and improve yields by providing uniform and rapid heating. e-journals.innih.gov General protocols for the microwave-assisted synthesis of functionalized quinoxalines from 1,2-diketones and 1,2-diamines have been developed and could be adapted for the synthesis of this compound. lookchem.com

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound-assisted synthesis of quinoxaline derivatives has been reported to be efficient and can often be performed under milder conditions than traditional methods. scielo.brscispace.com Catalyst-free protocols for the synthesis of quinoxalines under ultrasound irradiation in ethanol at room temperature have been developed, offering an environmentally friendly alternative. scielo.brscispace.com

The following table summarizes the advantages of these modern techniques:

| Technique | Key Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. e-journals.inlookchem.comnih.gov |

| Ultrasound-Mediated Synthesis | Increased reaction rates, milder reaction conditions, can be performed catalyst-free. scielo.brscispace.com |

Organocatalysis and Metal-Free Catalysis

The use of small organic molecules as catalysts (organocatalysis) and the development of metal-free catalytic systems are growing areas in synthetic chemistry, driven by the desire to avoid toxic and expensive heavy metals.

Organocatalysis: Bioinspired ortho-quinone catalysts have been used for the oxidative synthesis of quinoxalines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org Various organocatalysts can be employed for the synthesis of quinoxaline derivatives, often providing high yields in short reaction times.

Metal-Free Catalysis: Elemental sulfur has been shown to mediate a catalyst-free reaction of sulfoxonium ylides with o-phenylenediamines to produce quinoxaline derivatives. organic-chemistry.org This approach offers mild reaction conditions and tolerates a broad range of functional groups.

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. While specific biocatalytic routes to this compound are not yet established in the literature, the potential of this approach is significant. Synthesis of quinoxalinone derivatives has been achieved through biocatalysis, suggesting that enzymatic methods could be developed for the synthesis of other quinoxaline derivatives. The condensation of o-phenylenediamines with dicarbonyl compounds could potentially be catalyzed by engineered enzymes, offering a green and highly selective route to the quinoxaline core.

Photoredox Catalysis and Electrosynthesis for Advanced Functionalization

In recent years, photoredox catalysis and electrosynthesis have emerged as transformative technologies in organic synthesis, offering mild and highly selective pathways for the formation of complex molecules. researchgate.net These methods rely on the generation of radical intermediates under controlled conditions, enabling bond formations that are often challenging to achieve through traditional means. acs.org Their application to the synthesis of this compound or its advanced precursors represents a frontier in synthetic strategy.

Photoredox Catalysis: This approach uses visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) with an organic substrate to generate a reactive radical species. researchgate.net For the synthesis of this compound, a potential strategy involves the photocatalytic amination of a pre-functionalized quinoline (B57606) precursor, such as a halogenated derivative. For instance, a hypothetical conversion of a 2-halo-quinoxalin-5-ol precursor could be envisioned. The reaction would likely proceed via the generation of an aryl radical upon reduction of the carbon-halogen bond by the excited photocatalyst, followed by coupling with an amine source. nih.gov

Table 1: Hypothetical Parameters for Photocatalytic Amination

| Parameter | Potential Options | Rationale |

| Precursor | 2-Chloroquinoxalin-5-ol (or protected form) | Halogenated quinoxalines are common precursors in cross-coupling reactions. |

| Photocatalyst | Iridium or Ruthenium complexes, Organic Dyes | These catalysts are widely used for their favorable redox potentials and excited-state lifetimes. researchgate.net |

| Amine Source | Benzophenone imine, Ammonia equivalent | Provides the amino group for the desired product. |

| Light Source | Blue or White LEDs | Common energy-efficient light sources for inducing photocatalysis. nih.gov |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Suitable for solubilizing reactants and catalyst complexes. |

Electrosynthesis: As a green and sustainable alternative, electrosynthesis utilizes electrons as "traceless" reagents to drive chemical transformations, avoiding the need for stoichiometric chemical oxidants or reductants. acs.org A plausible electrosynthetic route to this compound could involve the reduction of a corresponding nitro-substituted precursor, 2-nitroquinoxalin-5-ol. The controlled cathodic reduction of the nitro group on the quinoxaline ring would yield the desired amino functionality. This method offers high atom economy and can often be performed at room temperature under mild conditions.

Table 2: Illustrative Conditions for Electrosynthesis

| Parameter | Potential Conditions | Rationale |

| Precursor | 2-Nitroquinoxalin-5-ol | The nitro group is a well-established precursor for amino group synthesis via reduction. |

| Electrode Mat. | Cathode: Lead, Tin, or Carbon | Materials with high hydrogen overpotential are often effective for nitro group reductions. |

| Electrolyte | Acidic or neutral aqueous/alcoholic solution | The medium can significantly influence the reaction pathway and product selectivity. |

| Mode | Potentiostatic (controlled potential) | Allows for selective reduction of the target functional group. |

| Cell Type | Divided or Undivided Cell | A divided cell can prevent unwanted side reactions at the anode. |

These advanced methodologies, while not yet explicitly reported for this compound, provide a strategic framework for its future synthesis, promising high efficiency and selectivity.

Process Optimization and Scalability Considerations for Research-Level Production

Transitioning a synthetic route from a small-scale discovery setting to a reliable research-level production, even on a gram scale, requires careful process optimization and an awareness of scalability challenges. andersonsprocesssolutions.com This is particularly true for modern synthetic methods like photoredox catalysis and electrosynthesis. mdpi.commdpi.com

Process Optimization: The goal of optimization is to identify reaction conditions that consistently deliver the desired product in high yield and purity while minimizing reaction time and waste. For a multi-component catalytic system, a Design of Experiments (DoE) approach can be invaluable. andersonsprocesssolutions.com

Key parameters for optimization include:

Catalyst Loading: Minimizing the amount of expensive photocatalyst or optimizing the electrode surface area in electrosynthesis is crucial for cost-effectiveness.

Solvent and Reagent Concentration: These factors affect reaction kinetics, solubility, and product isolation.

Temperature: While many photoredox and electrochemical reactions are run at ambient temperature, temperature control can be critical for selectivity and reproducibility. acs.org

Reaction Time: Determining the optimal reaction endpoint prevents the formation of degradation byproducts.

Work-up and Purification: Developing a straightforward and efficient purification protocol (e.g., crystallization, chromatography) is essential for obtaining material of high purity. andersonsprocesssolutions.com

Scalability Considerations: Scaling up a reaction from milligrams to multiple grams introduces challenges that may not be apparent at the initial scale.

Table 3: Scalability Challenges and Potential Solutions

| Challenge | Description | Potential Solution |

| Light Penetration (Photocatalysis) | In larger, more concentrated batch reactors, light may not penetrate the entire reaction volume, leading to inefficient and incomplete reactions. mdpi.comnih.gov | Use of flow reactors with a small path length, which ensures uniform irradiation of the reaction mixture. acs.orgdurham.ac.uk |

| Mass Transport (Electrosynthesis) | The rate of reaction can become limited by the diffusion of the substrate to the electrode surface, especially in larger cells. | Implementation of flow electrolysis cells or reactors with high surface-area-to-volume ratios to enhance mass transport. |

| Heat Management | Exothermic reactions or heat generated by high-powered light sources can lead to poor temperature control and side reactions. acs.org | Utilizing jacketed reactors or flow chemistry systems with superior heat exchange capabilities. acs.org |

| Homogeneity | Maintaining a homogeneous mixture can be difficult in larger vessels, especially if reagents or catalysts have limited solubility. acs.org | Employing efficient mechanical stirring or transitioning to a continuous flow process where mixing is more controlled. durham.ac.uk |

For research-level production, continuous flow chemistry presents a particularly attractive solution to many of these scalability issues. acs.orgdurham.ac.uk By performing the reaction in a continuously moving stream through a micro or meso-reactor, issues of light penetration, mass transport, and heat exchange are effectively managed, leading to a more robust and scalable process.

Chemical Reactivity and Comprehensive Mechanistic Elucidation of 2 Aminoquinoxalin 5 Ol Transformations

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring of 2-Aminoquinoxalin-5-ol

The quinoxaline ring system is generally considered electron-deficient due to the presence of two nitrogen atoms in the pyrazine (B50134) ring, which deactivates it towards electrophilic aromatic substitution (EAS). However, the presence of the powerful electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the carbocyclic ring significantly activates it, directing electrophiles to specific positions.

In electrophilic aromatic substitution, the attack occurs on the benzenoid ring, which is highly activated by the phenolic -OH group. The directing effects of the substituents can be summarized as follows:

| Substituent | Position | Electronic Effect | Directing Influence |

| Hydroxyl (-OH) | C5 | Strong Activator, Electron-Donating (Resonance) | Ortho, Para (C6, C8) |

| Amino (-NH₂) | C2 | Strong Activator, Electron-Donating (Resonance) | Primarily affects the pyrazine ring |

Given these directing effects, electrophilic attack is overwhelmingly favored at the C6 and C8 positions. The general mechanism for EAS involves the attack of the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. youtube.com

Halogenation: Reaction with reagents like Br₂ in a polar solvent would be expected to yield a mixture of 6-bromo- and 8-bromo-2-aminoquinoxalin-5-ol, with potential for di-substitution (6,8-dibromo) under more forcing conditions.

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com This reaction generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.com Given the high activation of the ring, milder conditions might be necessary to avoid over-oxidation or side reactions. The expected products are 2-amino-6-nitroquinoxalin-5-ol and 2-amino-8-nitroquinoxalin-5-ol. Depending on the reaction conditions, nitration can sometimes occur on highly activated amino groups. nih.govrsc.org

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group, a reaction that is often reversible. youtube.com The anticipated products are 2-amino-5-hydroxyquinoxaline-6-sulfonic acid and 2-amino-5-hydroxyquinoxaline-8-sulfonic acid.

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. researchgate.net However, classic Friedel-Crafts alkylation and acylation have limitations, including the potential for carbocation rearrangements and catalyst inhibition by basic nitrogen atoms. researchgate.netuw.edu

Alkylation: Introducing alkyl groups onto the activated benzene (B151609) ring of this compound via Friedel-Crafts alkylation is challenging due to the Lewis basicity of the amino group and the quinoxaline nitrogens, which can coordinate with and deactivate the Lewis acid catalyst (e.g., AlCl₃). However, under specific conditions or with alternative methods that generate electrophilic alkylating agents, alkylation at the C6 and C8 positions is plausible.

Acylation: Friedel-Crafts acylation, which introduces an acyl group (R-C=O), is generally less prone to rearrangement than alkylation. The reaction typically employs an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. researchgate.net Similar to alkylation, catalyst deactivation is a concern. The products would be 6-acyl- and 8-acyl-2-aminoquinoxalin-5-ol. These keto-derivatives are valuable intermediates that can be further modified, for instance, by reduction of the carbonyl group. An alternative approach, the aza-Friedel–Crafts reaction, has been used to functionalize related indenoquinoxaline systems. nih.govorganic-chemistry.org

Nucleophilic Reactions Involving the Amino and Hydroxyl Functionalities of this compound

The exocyclic amino and hydroxyl groups are primary sites for nucleophilic reactions, allowing for extensive derivatization of the this compound core.

The 2-amino group behaves as a typical aromatic amine, readily undergoing reactions with various electrophiles.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

| Schiff Base Formation | Benzaldehyde (B42025) (C₆H₅CHO) | Imine (Schiff Base) |

Acylation: The amino group can be easily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(5-hydroxyquinoxalin-2-yl)acetamide. This reaction is useful for protecting the amino group or for introducing new functional moieties.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. nih.govepfl.ch The reaction may proceed to give a mixture of mono- and di-alkylated products. Catalyst-free methods for N-alkylation of primary amines have also been developed. wikipedia.org

Schiff Base Formation: The primary amino group readily condenses with aldehydes or ketones under acid or base catalysis to form imines, commonly known as Schiff bases. libretexts.org For example, reacting this compound with a suitable aldehyde like benzaldehyde would yield the corresponding Schiff base. researchgate.net This transformation is often reversible and is fundamental in the synthesis of various heterocyclic systems and ligands for metal complexes. uw.edu

The 5-hydroxyl group imparts phenolic character to the molecule, making it weakly acidic and a potent nucleophile.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., NaH, K₂CO₃) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether (e.g., 2-amino-5-methoxyquinoxaline). Etherification of hydroxyl groups on similar heterocyclic structures is a well-established transformation. nih.gov

Esterification: Ester derivatives can be formed through reaction with carboxylic acids or their derivatives. Fischer esterification involves heating the phenol with a carboxylic acid in the presence of a strong acid catalyst. wikipedia.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org A more common laboratory method involves reacting the phenol with a more reactive acyl chloride or anhydride in the presence of a base like pyridine. This would convert the 5-hydroxyl group into an ester functionality. Intramolecular esterification can lead to lactones if a carboxylic acid moiety is present on a side chain. epfl.ch

Phenolic Coupling: Oxidative coupling reactions can link the phenolic ring to another aromatic system. These reactions often proceed via radical mechanisms and can be catalyzed by various oxidants or metal complexes. nih.gov This allows for the synthesis of biaryl or diaryl ether structures, depending on whether C-C or C-O bond formation occurs.

Metal-Catalyzed Coupling Reactions at Functionalized Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds. To utilize these methods, this compound would first need to be functionalized, typically by halogenation (as described in section 3.1.1) to create an aryl halide (e.g., 6-bromo-2-aminoquinoxalin-5-ol). This halo-derivative can then serve as a substrate in various coupling reactions.

| Coupling Reaction | Catalyst/Reagents | Coupling Partner | Bond Formed | Product Example |

| Suzuki-Miyaura | Pd catalyst, Base | Aryl/Vinyl Boronic Acid | C-C | 6-Aryl-2-aminoquinoxalin-5-ol |

| Heck | Pd catalyst, Base | Alkene | C-C (vinyl) | 2-Amino-6-vinylquinoxalin-5-ol |

| Buchwald-Hartwig | Pd catalyst, Base, Ligand | Amine, Alcohol | C-N, C-O | 2,6-Diaminoquinoxalin-5-ol |

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netamazonaws.com It is a highly versatile method for creating new carbon-carbon bonds, enabling the synthesis of biaryl structures. acs.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene, catalyzed by a palladium complex. nih.gov This reaction is a key method for the vinylation of aryl halides, producing styrenyl-type derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. It is a powerful method for introducing new amino substituents onto the quinoxaline core. A variation of this reaction can also be used to form C-O bonds, creating diaryl ethers.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for C-C, C-N, C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound to participate in these reactions, it typically first needs to be functionalized with a halide or a triflate, creating a suitable electrophilic partner.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide or triflate with an organoboron compound, is a versatile method for creating C-C bonds. organic-chemistry.orgyonedalabs.com Although direct coupling with this compound is not common, its halogenated derivatives can readily participate. For instance, a bromo- or chloro-substituted this compound can be coupled with various aryl or vinyl boronic acids or their esters. nih.govresearchgate.net The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base. organic-chemistry.orgyonedalabs.com The choice of ligand is crucial for the reaction's success, with bulky electron-rich phosphines often being employed. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgnumberanalytics.comnumberanalytics.com A halogenated this compound can serve as the halide component in this reaction. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This reaction provides a direct method for introducing alkenyl substituents onto the quinoxaline core.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is typically cocatalyzed by palladium and copper complexes and requires a base. libretexts.orgorganic-chemistry.org A halogenated derivative of this compound can be effectively coupled with a variety of terminal alkynes, leading to the synthesis of alkynyl-substituted quinoxalines. wikipedia.org These products can serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgnih.govchemeurope.comlibretexts.org This reaction would be particularly useful for further functionalizing a halogenated this compound by introducing a secondary or tertiary amino group. The reaction generally employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. wikipedia.orgchemeurope.com The development of this reaction has significantly expanded the ability to synthesize complex aryl amines. nih.gov

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Halogenated this compound, Boronic acid/ester | Pd(0) complex, Base | Aryl/vinyl-substituted this compound |

| Heck | Halogenated this compound, Alkene | Pd(0) complex, Base | Alkenyl-substituted this compound |

| Sonogashira | Halogenated this compound, Terminal alkyne | Pd(0)/Cu(I) cocatalyst, Base | Alkynyl-substituted this compound |

| Buchwald-Hartwig | Halogenated this compound, Amine | Pd(0) complex, Ligand, Base | Amino-substituted this compound |

Copper-Catalyzed and Other Transition Metal-Catalyzed Reactions

While palladium catalysis is prevalent, copper and other transition metals also play a significant role in the functionalization of quinoxaline systems.

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a cost-effective alternative to palladium-catalyzed processes for certain transformations. For instance, copper-catalyzed C-N and C-O bond-forming reactions, such as the Ullmann condensation, can be employed. Copper has been shown to catalyze the oxidative amination of quinoxalin-2(1H)-ones, a related class of compounds, at the C3 position. nih.gov Similar strategies could potentially be adapted for the functionalization of this compound. Copper is also used as a co-catalyst in the Sonogashira reaction. libretexts.orgorganic-chemistry.orgwikipedia.org Furthermore, copper-catalyzed cycloaddition reactions have been developed for the synthesis of fused quinazoline (B50416) ring systems. rsc.org

Other Transition Metal-Catalyzed Reactions: Other transition metals like cobalt have been explored for C-H bond functionalization of quinoline (B57606) derivatives, which are structurally related to quinoxalines. nih.govnih.gov These methods often utilize a directing group to achieve regioselectivity. nih.govnih.gov Such strategies could potentially be applied to the direct functionalization of the this compound core.

Oxidation and Reduction Chemistry of this compound

The presence of both an amino and a hydroxyl group on the quinoxaline scaffold makes this compound susceptible to various oxidation and reduction reactions.

Selective Oxidation Pathways and Formation of Quinone-Imine Intermediates

The oxidation of aminophenols can lead to the formation of highly reactive quinone-imine intermediates. rsc.orgnih.gov The oxidation of this compound is expected to proceed through a similar pathway. Depending on the oxidant and reaction conditions, different products can be obtained. Mild oxidation may lead to the formation of a quinoxaline-quinone imine, which can then undergo further reactions such as dimerization or reaction with other nucleophiles. rsc.org The formation of imines through the oxidation of primary amines is a known transformation and can be achieved using various oxidizing agents. orientjchem.orgmdpi.com

Hydrogenation and Reductive Derivatization of the Heterocyclic System

The quinoxaline ring system can be reduced under various conditions. Catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst, can lead to the saturation of the pyrazine ring, affording a tetrahydroquinoxaline derivative. The specific conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) will determine the extent of reduction. The presence of the amino and hydroxyl groups may influence the stereochemical outcome of the hydrogenation.

Rearrangement Reactions and Annulation Strategies Utilizing this compound as a Synthon

The unique structure of this compound makes it a valuable building block, or synthon, for the construction of more complex heterocyclic systems through rearrangement and annulation reactions.

Rearrangement Reactions: Various rearrangement reactions are known in organic chemistry, such as the Beckmann, Claisen, and Cope rearrangements. solubilityofthings.comthermofisher.combyjus.comnumberanalytics.comlibretexts.org While specific examples involving this compound are not prevalent in the literature, the functional groups present suggest potential for such transformations. For instance, derivatization of the hydroxyl group to an allyl ether could set the stage for a Claisen rearrangement. byjus.comnumberanalytics.com

Annulation Strategies: Annulation reactions involve the formation of a new ring onto an existing one. This compound can be used as a starting material for building more complex, fused heterocyclic systems. For example, the amino group can be used as a handle to construct a new ring through reactions with bifunctional electrophiles. A [5+1] annulation strategy has been reported for the synthesis of highly substituted phenols and cyclohexenones, showcasing a modern approach to ring formation. nih.gov

C-H Bond Functionalization Strategies for Direct Derivatization of the Quinoxaline Core

Direct C-H bond functionalization is a rapidly developing area of organic synthesis that avoids the need for pre-functionalization of the substrate. capes.gov.br For the quinoxaline core, several C-H functionalization strategies have been reported. nih.govresearchgate.net

These reactions are often catalyzed by transition metals like palladium, rhodium, or cobalt and frequently employ a directing group to control the regioselectivity of the C-H activation. nih.govnih.govresearchgate.net In the case of this compound, the amino group or a derivative thereof could potentially act as a directing group, guiding the functionalization to a specific C-H bond on the quinoxaline ring. This would allow for the direct introduction of various substituents, such as aryl, alkyl, or other functional groups, without the need for halogenation. Copper-catalyzed C-H functionalization has also been shown to be effective for related quinoxalin-2(1H)-one systems. rsc.org

Transition Metal-Catalyzed C-H Activation

Transition metal catalysis offers a powerful toolkit for the direct functionalization of C-H bonds in heterocyclic compounds, including the quinoxaline framework. Various metals, such as palladium, copper, and rhodium, have been successfully employed to catalyze the formation of new carbon-carbon and carbon-heteroatom bonds at the C3-position of quinoxalin-2(1H)-ones. These methodologies are highly relevant to the potential reactivity of this compound.

Palladium-Catalyzed C-H Activation:

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been applied to the C-H functionalization of quinoxalin-2(1H)-ones. For instance, palladium-catalyzed C-H arylation reactions have been developed, although the direct arylation of the quinoxalinone core can be challenging. rsc.org More commonly, the amino group, such as in 8-aminoquinoline (B160924) derivatives, can act as a directing group to facilitate palladium-catalyzed C-H activation at other positions of the quinoline ring system. rsc.org While not directly at the C3 position, this highlights the potential for the amino group in this compound to influence the regioselectivity of palladium-catalyzed transformations.

A proposed general mechanism for palladium-catalyzed C-H activation often involves a concerted metalation-deprotonation (CMD) pathway. In this mechanism, the palladium catalyst, often in a Pd(II) oxidation state, coordinates to the heterocyclic substrate. A base then assists in the cleavage of the C-H bond, forming a palladacycle intermediate. This intermediate can then undergo further reactions, such as reductive elimination with a coupling partner, to form the functionalized product and regenerate the active palladium catalyst. youtube.com

Copper-Catalyzed C-H Activation:

Copper catalysts have proven effective for various C-H functionalization reactions of quinoxalin-2(1H)-ones, including aminations. For example, copper-catalyzed oxidative amination of quinoxalin-2(1H)-ones with aliphatic amines has been reported to proceed efficiently, yielding 3-aminoquinoxalin-2(1H)-one derivatives. mdpi.com Computational studies on copper-catalyzed reactions of related N-heterocycles suggest the involvement of copper nitrene species in C-H amination reactions. nih.govresearchgate.netrsc.org

A plausible mechanism for copper-catalyzed C-H amination involves the formation of a copper-nitrene intermediate from the amine and an oxidant. This electrophilic nitrene can then react with the electron-rich C3-position of the quinoxalinone ring to form the C-N bond. nih.gov

Rhodium-Catalyzed C-H Activation:

Rhodium catalysts have also been employed for the C-H functionalization of quinoxaline derivatives. For instance, rhodium-catalyzed asymmetric addition of boronic acids to quinoxalinium salts has been developed to produce chiral dihydroquinoxalines. nih.gov This transformation highlights the ability of rhodium to catalyze additions to the quinoxaline core. Furthermore, rhodium has been used in one-pot tandem reactions involving quinoxaline-2-carbaldehydes for the synthesis of chiral vicinal diamines. rsc.org Mechanistic studies on related rhodium-catalyzed C-H functionalization reactions suggest the involvement of cyclometalated intermediates. mdpi.com

The following table summarizes representative transition metal-catalyzed C-H functionalization reactions of the quinoxalinone scaffold, which serve as a model for the potential reactivity of this compound.

| Metal Catalyst | Reaction Type | Coupling Partner | Proposed Mechanistic Step |

|---|---|---|---|

| Palladium | Arylation | Aryl halides | Concerted Metalation-Deprotonation (CMD) |

| Copper | Amination | Aliphatic amines | Formation of Copper-Nitrene Intermediate |

| Rhodium | Addition of Boronic Acids | Aryl/Alkenyl boronic acids | Formation of Cyclometalated Intermediate |

Organocatalytic and Metal-Free C-H Functionalization Approaches

In recent years, there has been a growing interest in developing more sustainable synthetic methods, leading to the exploration of organocatalytic and metal-free C-H functionalization strategies. rsc.org These approaches avoid the use of potentially toxic and expensive transition metals.

Metal-Free C-H Functionalization:

Several metal-free methods for the C3-functionalization of quinoxalin-2(1H)-ones have been reported, often proceeding through radical pathways. researchgate.net For example, the vinylation of quinoxalin-2(1H)-ones with alkenes can be achieved under metal-free conditions using an oxidant like ammonium (B1175870) persulfate. frontiersin.orgnih.gov The proposed mechanism involves the in-situ generation of a sulfate (B86663) radical anion, which reacts with the alkene to form an alkyl radical. This radical then adds to the C3-position of the quinoxalinone, leading to the vinylated product after a series of steps including single-electron transfer (SET) and deprotonation. frontiersin.org

Similarly, trifluoroalkylation of quinoxalin-2(1H)-ones has been accomplished under metal-free conditions using a radical initiator. nih.gov These radical-mediated reactions highlight the inherent reactivity of the C3-position towards radical addition. The general mechanism for these transformations involves the generation of a radical species which then attacks the electron-deficient C3 position of the quinoxalinone ring. researchgate.netfrontiersin.org

Organocatalytic Approaches:

While specific examples of organocatalytic C-H functionalization of this compound or even quinoxalin-2(1H)-ones are not prominent in the reviewed literature, the principles of organocatalysis suggest potential avenues for such transformations. For instance, photoredox catalysis using organic dyes has been employed for the C3-functionalization of quinoxalin-2(1H)-ones. researchgate.net These reactions often involve the generation of radical intermediates under visible light irradiation, which then engage in the C-H functionalization process.

The following table summarizes representative metal-free and organocatalytic C-H functionalization reactions of the quinoxalinone scaffold.

| Reaction Type | Reagents/Conditions | Proposed Mechanism |

|---|---|---|

| Vinylation | Alkenes, (NH4)2S2O8 | Radical addition of an in-situ generated alkyl radical to the C3 position. frontiersin.org |

| Trifluoroalkylation | CF3SO2Na, K2S2O8 | Radical addition of a trifluoromethyl radical to the C3 position. nih.gov |

| Arylation | Arylhydrazine, HCl, photocatalyst | Radical pathway involving an aryl radical. nih.gov |

Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

Elucidating the precise mechanisms of these C-H functionalization reactions is crucial for optimizing reaction conditions and expanding their scope. Kinetic studies and isotopic labeling experiments are powerful tools for gaining mechanistic insights. While detailed studies specifically on this compound are not available, some investigations on related systems provide valuable information.

Kinetic Studies:

Kinetic studies, such as the determination of reaction orders and the analysis of substituent effects (Hammett plots), can help to identify the rate-determining step of a reaction and the nature of the transition state. For example, a Hammett study on the formation of 2,3-diphenylquinoxalines showed a negative ρ value, indicating the buildup of positive charge in the transition state of the rate-limiting step. rsc.org While this study does not directly address C-H activation, it demonstrates the utility of Hammett analysis in understanding quinoxaline chemistry. For C-H activation reactions, a kinetic isotope effect (KIE), where a C-H bond is replaced by a C-D bond, can reveal whether C-H bond cleavage is involved in the rate-determining step. A significant primary KIE (typically kH/kD > 2) suggests that C-H bond breaking is rate-limiting. nih.govacs.org

Isotopic Labeling Studies:

Isotopic labeling experiments provide direct evidence for bond-making and bond-breaking events in a reaction mechanism. For instance, in the metal-free vinylation of quinoxalin-2(1H)-one with styrene (B11656), a deuterium (B1214612) labeling experiment was conducted. frontiersin.org When deuterated styrene was used, the deuterium atoms were retained in the product, indicating that the vinylic C-H bonds of the styrene were not cleaved during the reaction. frontiersin.org This supports a mechanism where the initial radical addition occurs at the double bond of the alkene.

In another study on the rhodium-catalyzed hydrogenation of quinolines, deuterium labeling experiments using D2O helped to elucidate the mechanism of hydrogen incorporation into the product. researchgate.net Such experiments are invaluable for tracking the fate of atoms throughout a reaction sequence.

While comprehensive kinetic and isotopic labeling studies for the C-H functionalization of this compound are yet to be reported, the methodologies are well-established and could be applied to gain a deeper understanding of its reactivity. The following table summarizes the types of mechanistic studies that have been applied to related quinoxaline systems.

| Study Type | System Studied | Key Finding |

|---|---|---|

| Deuterium Labeling | Metal-free vinylation of quinoxalin-2(1H)-one with deuterated styrene | Vinylic C-D bonds of styrene were not cleaved, supporting a radical addition mechanism. frontiersin.org |

| Hammett Plot | Formation of 2,3-diphenylquinoxalines | Negative ρ value indicated positive charge buildup in the transition state. rsc.org |

| Radical Trapping | Metal-free vinylation of quinoxalin-2(1H)-one | Reaction was inhibited by radical scavengers, confirming a radical pathway. frontiersin.org |

| Computational (DFT) Studies | Copper-catalyzed carbogermylation of quinoxalin-2(1H)-one | Calculations supported a radical pathway for the reaction. nih.gov |

Theoretical and Computational Chemistry Approaches for 2 Aminoquinoxalin 5 Ol Systems

Electronic Structure and Quantum Chemical Properties of 2-Aminoquinoxalin-5-ol

The electronic behavior of this compound governs its chemical identity and reactivity. Computational methods allow for a detailed exploration of its electron distribution, orbital energies, and electrostatic nature.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the minimum electronic energy.

The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results. Once the optimized geometry is obtained, a frequency calculation is typically performed to confirm that the structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. The resulting energetic data provides the total electronic energy and thermodynamic properties such as enthalpy and Gibbs free energy for the most stable conformation of the molecule.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

| Computational Parameter | Description | Hypothetical Value |

| Method | Density Functional and Basis Set | B3LYP/6-311++G(d,p) |

| Total Electronic Energy | The sum of electronic and nuclear repulsion energies at 0 K. | To be calculated |

| Enthalpy | The sum of the total electronic energy and thermal corrections. | To be calculated |

| Gibbs Free Energy | The energy available for doing useful work. | To be calculated |

| Dipole Moment | A measure of the net molecular polarity. | To be calculated |

Note: The values in this table are for illustrative purposes and would be determined through actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices for Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy of these orbitals and the HOMO-LUMO energy gap are critical reactivity indices. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

FMO analysis can pinpoint the specific atoms or regions on the this compound molecule that are most likely to participate in chemical reactions. The spatial distribution of the HOMO would indicate the primary sites for electrophilic attack, while the LUMO distribution would highlight the sites susceptible to nucleophilic attack.

Table 2: Key Concepts in Frontier Molecular Orbital Analysis of this compound

| Orbital/Parameter | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilic sites). The energy of the HOMO is related to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilic sites). The energy of the LUMO is related to the electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

Charge Distribution Analysis and Electrostatic Potentials

The distribution of electrons within the this compound molecule is not uniform, leading to regions of varying electron density. This charge distribution can be quantified using various computational techniques, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These methods assign partial atomic charges to each atom, providing insight into the molecule's polarity and potential for electrostatic interactions.

A Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge distribution. The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are indicative of sites prone to electrophilic attack. For this compound, these would likely be centered around the nitrogen atoms of the quinoxaline (B1680401) ring and the oxygen of the hydroxyl group.

Blue regions represent positive electrostatic potential, which is electron-poor, indicating sites for potential nucleophilic attack. These are often found around hydrogen atoms, particularly the hydrogen of the hydroxyl group and the amino group.

Green regions denote areas of neutral potential.

The MEP map is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with biological receptors.

Conformation Analysis and Tautomerism of this compound

Molecules can often exist as a mixture of interconverting isomers known as tautomers. For this compound, several tautomeric forms are possible due to the migration of protons between the heteroatoms (oxygen and nitrogen). Computational chemistry is indispensable for identifying these tautomers and evaluating their relative stabilities.

Identification and Relative Stabilities of Possible Tautomeric Forms (e.g., Keto-Enol, Amino-Imino, Zwitterionic)

This compound can theoretically exist in several tautomeric forms. The primary forms arise from keto-enol and amino-imino tautomerism.

Enol-Amino Form (A): This is the canonical structure of this compound.

Keto-Amino Form (B): This tautomer is formed by the migration of the hydroxyl proton to the adjacent carbon atom, resulting in a ketone group.

Enol-Imino Form (C): This form arises from the migration of a proton from the amino group to one of the ring nitrogen atoms, creating an imine.

Zwitterionic Forms: Intramolecular proton transfer from the hydroxyl group to a ring nitrogen or the amino group could also lead to zwitterionic tautomers, which possess both a positive and a negative formal charge.

DFT calculations can be used to optimize the geometry of each potential tautomer and calculate their corresponding electronic energies. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant form at equilibrium. Factors such as intramolecular hydrogen bonding, aromaticity, and solvent effects can significantly influence the relative stabilities of the tautomers.

Table 3: Potential Tautomeric Forms of this compound

| Tautomer Name | Key Functional Groups | Factors Influencing Stability |

| Enol-Amino | Hydroxyl (-OH), Amino (-NH2) | Aromaticity of the quinoxaline ring system. |

| Keto-Amino | Carbonyl (C=O), Amino (-NH2) | Potential disruption of aromaticity, stability of the carbonyl group. |

| Enol-Imino | Hydroxyl (-OH), Imino (=NH) | Potential disruption of aromaticity, relative stability of amino vs. imino group. |

| Zwitterionic | Phenoxide (-O⁻), Protonated Nitrogen (-NH⁺= or -NH3⁺) | Highly dependent on the polarity of the solvent. |

Interconversion Pathways and Energy Barriers via Transition State Calculations

The different tautomers of this compound are in a dynamic equilibrium, interconverting through proton transfer reactions. Computational methods can be used to map out the reaction pathways for these interconversions. This involves locating the transition state (TS) structure for each tautomerization step.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactant and product tautomers, the energy barrier (activation energy) for the interconversion can be determined. A high energy barrier indicates a slow interconversion rate, while a low barrier suggests a rapid equilibrium. These calculations provide crucial insights into the kinetics of the tautomerization process and the lifetime of each tautomeric species.

Spectroscopic Property Predictions and Correlations with Experimental Data for Derivatives

Computational methods allow for the accurate prediction of various spectroscopic properties. By correlating these simulated spectra with experimental data, researchers can confirm molecular structures, identify functional groups, and characterize the photophysical behavior of newly synthesized derivatives of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Computational methods, particularly DFT, can calculate the magnetic shielding tensors of nuclei within a molecule, which are then converted into chemical shifts (δ). These predicted shifts for ¹H, ¹³C, and ¹⁵N nuclei serve as a powerful tool for assigning experimental spectra, especially for complex structures or for distinguishing between isomers where experimental data may be ambiguous. nih.govnih.gov

The process involves optimizing the molecular geometry of the target compound (e.g., this compound) at a suitable level of theory and then performing a NMR calculation using methods like Gauge-Including Atomic Orbital (GIAO). The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental values. nih.gov This comparison helps to validate the proposed structure and assign specific resonances to each atom in the molecule.

Table 1: Simulated NMR Chemical Shifts (δ, ppm) for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory with a TMS reference.

| Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹⁵N Shift (ppm) |

|---|---|---|---|

| N1 | - | 148.5 | 285.1 |

| C2 | - | 155.2 | - |

| C3 | 7.95 | 125.8 | - |

| N4 | - | 142.1 | 270.3 |

| C4a | - | 130.4 | - |

| C5 | - | 150.1 | - |

| C6 | 6.80 | 115.3 | - |

| C7 | 7.25 | 128.9 | - |

| C8 | 6.95 | 110.6 | - |

| C8a | - | 138.7 | - |

| 2-NH₂ | 6.50 | - | 85.4 |

Note: The data in this table is illustrative and based on typical shifts for similar functional groups.

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule by calculating the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes and their frequencies are invaluable for identifying the presence of specific functional groups. youtube.com For this compound, this allows for the unambiguous identification of key vibrations such as the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, the C=N vibrations within the quinoxaline ring, and the aromatic C-H stretches.

Frequency calculations are typically performed on the optimized geometry of the molecule. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, improving the correlation with experimental spectra. These calculations not only confirm functional groups but can also help distinguish between different conformers or tautomers by highlighting subtle shifts in vibrational frequencies.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3610 (sharp) | 3580-3650 |

| Amino (-NH₂) | N-H Symmetric Stretch | 3405 | 3300-3500 |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3515 | 3400-3500 |

| Aromatic C-H | C-H Stretch | 3080 | 3000-3100 |

| Pyrazine (B50134) Ring | C=N Stretch | 1625 | 1610-1640 |

| Benzene (B151609) Ring | C=C Stretch | 1580, 1490 | 1450-1600 |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1645 | 1590-1650 |

Note: The data in this table is illustrative and based on characteristic group frequencies.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λ_max) of a compound. For quinoxaline derivatives, these absorptions typically include π–π* transitions within the aromatic system and n–π* transitions involving the nitrogen lone pairs. scholaris.ca

Furthermore, by optimizing the geometry of the first excited state, it is possible to predict fluorescence emission wavelengths. The difference between the absorption and emission maxima provides the Stokes shift. These predictions are crucial for designing new derivatives with specific photophysical properties, such as color and fluorescence quantum yield, for applications in materials science and bio-imaging. researchgate.netresearchgate.net For instance, adding an electron-donating group to the quinoxaline core is expected to cause a red-shift (bathochromic shift) in both absorption and emission spectra due to a smaller HOMO-LUMO gap. scholaris.ca

Table 3: Predicted Photophysical Properties of this compound and a Hypothetical Derivative Calculated in THF solvent model.

| Compound | Key Transition | Predicted λ_abs (nm) | Predicted λ_em (nm) | Predicted Stokes Shift (nm) |

|---|---|---|---|---|

| This compound | π–π, n–π | 365 | 430 | 65 |

Note: The data in this table is illustrative, demonstrating the expected photophysical trends.

Reaction Mechanism Simulations and Energetic Profiles

Computational chemistry is essential for elucidating complex reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and the transition states that connect them. This provides a detailed, step-by-step understanding of how a chemical transformation occurs.

A transition state (TS) represents the highest energy point along a reaction pathway, corresponding to a first-order saddle point on the potential energy surface. mdpi.com Locating and characterizing the TS is a primary goal of reaction mechanism studies. Computationally, a true transition state structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking or forming). researchgate.net

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.edumedium.com The IRC method follows the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. mdpi.comresearchgate.net This analysis confirms that the located TS is the correct one for the reaction of interest and provides a complete, unambiguous pathway for the elementary reaction step. missouri.edu

Table 4: Energetic Profile for a Hypothetical Electrophilic Aromatic Substitution on this compound Relative energies (ΔE) in kcal/mol.

| Species | Description | ΔE (kcal/mol) | Key Geometric Feature |

|---|---|---|---|

| Reactant Complex | This compound + NO₂⁺ | 0.0 | Separate molecules |

| Transition State (TS) | σ-complex formation | +15.2 | Partially formed C-N bond (1.9 Å) |

| Intermediate | Wheland intermediate (σ-complex) | +5.8 | Fully formed C-N bond, sp³ C |

Note: The data in this table is illustrative for a representative reaction.

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction rates and pathways. Computational models can account for these solvent effects through either implicit or explicit solvent models. Implicit models (e.g., Polarizable Continuum Model, PCM) treat the solvent as a continuous dielectric medium, which is computationally efficient for calculating the stabilization of charged or polar species. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific interactions like hydrogen bonding, at a higher computational cost.

Similarly, the role of a catalyst can be modeled by including the catalytic species in the reaction system. Calculations can then reveal how the catalyst alters the reaction mechanism, for example, by stabilizing a transition state or opening up a new, lower-energy pathway. rsc.org Comparing the energetic profiles of the uncatalyzed and catalyzed reactions provides a quantitative measure of the catalyst's efficiency by showing the reduction in the activation energy barrier.

Table 5: Calculated Activation Energy (ΔE‡) for a Hypothetical Reaction Under Different Conditions

| Reaction Condition | Solvent Model | Catalyst | ΔE‡ (kcal/mol) |

|---|---|---|---|

| Gas Phase | None | None | 25.4 |

| Non-polar | Cyclohexane (PCM) | None | 24.8 |

| Polar Aprotic | Acetonitrile (B52724) (PCM) | None | 21.5 |

| Polar Protic | Water (PCM) | None | 19.1 |

Note: The data in this table is illustrative, demonstrating the expected influence of solvent and catalysis on reaction barriers.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the dynamic behavior of molecules and their interactions at an atomistic level. nih.gov For the this compound system, MD simulations can provide invaluable insights into its behavior in different environments, complementing experimental findings and guiding the design of new materials and molecular assemblies. These simulations model the movement of atoms over time by solving Newton's equations of motion, offering a detailed view of processes such as solvation, self-assembly, and host-guest interactions. aps.org

The behavior of this compound in a solvent is crucial for its reactivity, solubility, and potential applications. MD simulations can elucidate the intricate details of its solvation shell and predict its tendency to form larger aggregates through self-assembly.

Solvation of this compound

MD simulations of a single this compound molecule in a box of explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide) can reveal the structure and dynamics of the surrounding solvent. rsc.org By analyzing the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules, the simulations can quantify the extent of hydrogen bonding and other non-covalent interactions. For instance, the nitrogen atoms of the quinoxaline ring and the amino group, along with the oxygen of the hydroxyl group, are expected to act as hydrogen bond acceptors, while the hydrogen atoms of the amino and hydroxyl groups can act as hydrogen bond donors.

The polarity of the solvent is expected to significantly influence the solvation structure. In polar protic solvents like water or methanol, strong hydrogen bonds would form with the amino and hydroxyl groups. rsc.org In polar aprotic solvents like dimethyl sulfoxide, the interactions would be dominated by dipole-dipole forces. In nonpolar solvents, van der Waals interactions would be the primary mode of interaction. rsc.org The analysis of solvent accessible surface area (SASA) can further quantify the exposure of different parts of the molecule to the solvent. rsc.org

Self-Assembly of this compound

The planar aromatic structure of the quinoxaline core, coupled with the hydrogen bonding capabilities of the amino and hydroxyl substituents, suggests a propensity for this compound to self-assemble into ordered structures. MD simulations starting from a random distribution of multiple this compound molecules in a simulation box can be used to investigate this phenomenon. rsc.org The driving forces for self-assembly are likely to be a combination of π-π stacking interactions between the quinoxaline rings and intermolecular hydrogen bonds between the amino and hydroxyl groups.

Simulations can track the formation of dimers, trimers, and larger aggregates over time, providing insights into the kinetics and thermodynamics of the assembly process. rsc.org The final aggregated structures can be analyzed to determine the preferred orientation of the molecules, such as head-to-tail or stacked arrangements. The stability of these aggregates can be assessed by calculating the free energy of association.

| Interaction Type | Description | Potential Role in Self-Assembly |

| π-π Stacking | Non-covalent interaction between aromatic rings. | A primary driving force for the stacking of quinoxaline cores, leading to the formation of columnar or layered structures. |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a highly electronegative atom (O, N) and another nearby electronegative atom. | Crucial for directing the specific arrangement of molecules within the assembly and providing additional stability. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the self-assembled structure. |

The ability of this compound to act as a guest molecule within a larger host molecule in a non-biological context opens up possibilities for the development of novel supramolecular materials. rsc.org MD simulations are an ideal tool to explore the binding of this compound with various synthetic macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. rsc.orgnih.gov

Complexation with Cyclodextrins